Ethyl benzimidate
Overview
Description
Ethyl benzimidate is an organic compound with the molecular formula C9H11NO. It is a derivative of benzimidic acid and is commonly used as an intermediate in organic synthesis. The compound is known for its reactivity with various nucleophiles, making it a valuable reagent in the preparation of a wide range of chemical products.
Preparation Methods
Ethyl benzimidate can be synthesized through several methods. One common synthetic route involves the reaction of benzonitrile with ethanol in the presence of hydrogen chloride gas. This reaction yields this compound hydrochloride, which can be further purified to obtain the desired compound .
Industrial production methods typically involve the same basic reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as ethanol, and the product is isolated by crystallization or distillation .
Chemical Reactions Analysis
Ethyl benzimidate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with compounds containing amino groups to form imidates and other derivatives.
Reduction Reactions: Sodium borohydride can reduce this compound derivatives to form corresponding amines.
Substitution Reactions: It can react with various nucleophiles, such as thiols and amines, to form substituted products.
Common reagents used in these reactions include hydrazine hydrate, sodium borohydride, and various aromatic aldehydes. The major products formed from these reactions are typically imidates, amines, and other substituted derivatives .
Scientific Research Applications
Ethyl benzimidate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Mechanism of Action
The mechanism of action of ethyl benzimidate involves its reactivity with nucleophiles. The compound’s imidate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and thiols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .
Comparison with Similar Compounds
Ethyl benzimidate can be compared with other similar compounds, such as mthis compound and benzyl benzimidate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. For example:
Mthis compound: Has a shorter alkyl chain, which can lead to differences in solubility and boiling point compared to this compound.
Benzyl benzimidate: Contains a benzyl group, which can introduce additional steric effects and influence the compound’s reactivity with nucleophiles.
This compound is unique in its balance of reactivity and physical properties, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
ethyl benzenecarboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBWPUJYGMSGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863519 | |
Record name | Ethyl benzenecarboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825-60-5 | |
Record name | Ethyl benzimidate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHYL BENZIMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RX5T6F5DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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